3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{7-Azabicyclo[221]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to construct the bicyclic structure . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxoammonium ions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Electrophilic substitution reactions, such as sulfenylation and selenenylation, can be carried out on the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, oxidizing agents for oxidation reactions, and electrophilic reagents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxoammonium ions, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit the formation of active transcription factors in T-lymphocytes, preventing the expression of certain genes .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: A bridged heterocyclic nucleus found in epibatidine, known for its potent acetylcholine nicotinic receptor agonist activity.
2-Azabicyclo[2.2.1]heptane: Another bicyclic structure used in various chemical syntheses.
7-Oxabicyclo[2.2.1]heptane: A similar compound with an oxygen atom in the bicyclic structure, used in the inhibition of protein phosphatases.
Uniqueness
3-{7-Azabicyclo[2.2.1]heptan-7-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both a nitrogen atom in the bicyclic structure and a benzothiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(7-azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-18(17)12-4-2-1-3-11(12)13(14-18)15-9-5-6-10(15)8-7-9/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVJJMXHVNZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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